Chloro(decyl)dimethylsilane (CAS 38051-57-9) is a monofunctional, medium-chain (C10) alkylsilane primarily utilized for the precise hydrophobic modification of siliceous and metal oxide surfaces. Unlike polyfunctional silanes, it reacts with surface hydroxyls in a strict 1:1 stoichiometry, preventing uncontrolled cross-linking and multi-layering. In industrial and laboratory procurement, it is selected when a specific intermediate hydrophobic-lipophilic balance (HLB) is required—offering greater steric bulk and hydrophobicity than short-chain agents like trimethylchlorosilane (TMSCl), while avoiding the severe steric hindrance and slower reaction kinetics associated with long-chain (C18) alternatives. Its primary applications include the synthesis of C10 stationary phases for liquid chromatography, the formation of reproducible self-assembled monolayers (SAMs), and the specific functionalization of mesoporous materials where pore-size exclusion limits the use of longer alkyl chains [1].
Substituting Chloro(decyl)dimethylsilane with closely related analogs fundamentally alters surface chemistry and process reproducibility. Replacing it with standard C8 (octyl) or C18 (octadecyl) silanes shifts the critical surface tension and phase-transition behavior of the resulting monolayer, which directly alters retention times in chromatography or wettability in microfluidic applications. Furthermore, substituting the monochloro leaving group with a trichloro equivalent (e.g., decyltrichlorosilane) introduces a critical failure mode: in the presence of trace ambient moisture, trichlorosilanes undergo rapid vertical polymerization, forming disordered, cross-linked multilayers rather than a true, predictable monolayer [1]. For applications requiring exact pore volume retention in mesoporous supports or consistent contact angle hysteresis, the monofunctional C10 structure is strictly non-interchangeable.
The chain length of the alkylsilane dictates both the absolute hydrophobicity and the kinetics of monolayer packing. In a comparative study of organosilane monolayer films on glass substrates, decyldimethylchlorosilane (DDMS) achieved a saturated water contact angle (WCA) of 91° within 60 minutes of reaction time. In contrast, the shorter-chain trimethylchlorosilane (TMS) required 180 minutes to reach its maximum WCA of only 60° [1]. This demonstrates that the C10 chain provides a substantially more hydrophobic surface while achieving dense packing more rapidly than standard end-capping agents.
| Evidence Dimension | Saturated Water Contact Angle (WCA) and Time |
| Target Compound Data | 91° WCA achieved within 60 minutes |
| Comparator Or Baseline | Trimethylchlorosilane (TMS): 60° WCA achieved after 180 minutes |
| Quantified Difference | +31° higher absolute WCA and 3x faster saturation time |
| Conditions | 10 mM DDMS vs 1 mM TMS in toluene on glass substrates |
For manufacturing hydrophobic coatings or microfluidic channels, the C10 silane drastically reduces processing time while delivering a stronger hydrophobic barrier compared to standard TMS end-capping.
When functionalizing cage-like and channel-like mesoporous silicas (e.g., FDU-1, MCM-41), the extended ligand length of the silane determines whether it can penetrate pore constrictions. Decyldimethylchlorosilane (DDMS) possesses a specific extended ligand length that effectively blocks constrictions of certain diameters, significantly reducing accessible pore volume compared to shorter chains. While octyldimethylchlorosilane (ODMS) and shorter chains can fully penetrate and line smaller pores, the C10 chain of DDMS creates a distinct steric cut-off, making it a highly specific tool for tuning pore accessibility and evaluating the size of entrances to cage-like mesopores[1].
| Evidence Dimension | Pore penetration and constriction blocking |
| Target Compound Data | DDMS (C10) blocks specific mesopore entrances due to its extended ligand length |
| Comparator Or Baseline | ODMS (C8) and shorter chains penetrate smaller pores without blocking entrances |
| Quantified Difference | Distinct steric exclusion threshold based on the extended length of the C10 chain |
| Conditions | Surface modification of FDU-1 and MCM-41 mesoporous silicas |
Buyers formulating catalyst supports or size-exclusion chromatography resins must select the C10 silane when C8 penetrates too deeply and C18 is entirely excluded from the pore network.
The selection of the leaving group is as critical as the alkyl chain length. Chloro(decyl)dimethylsilane features a single reactive chlorine atom, ensuring a strict 1:1 reaction stoichiometry with surface silanols. This monofunctionality guarantees the formation of a true, single-molecule-thick self-assembled monolayer (SAM). Conversely, decyltrichlorosilane possesses three reactive sites, which, in the presence of ambient or substrate moisture, undergo rapid intermolecular condensation. This leads to uncontrolled vertical polymerization and the deposition of disordered, variable-thickness multilayers rather than a predictable SAM [1].
| Evidence Dimension | Reaction Stoichiometry and Layer Thickness |
| Target Compound Data | Monochlorosilane (C10) yields exactly 1 covalent bond per surface silanol (true monolayer) |
| Comparator Or Baseline | Trichlorosilane (C10) yields 3 potential bonds, causing vertical polymerization |
| Quantified Difference | 100% elimination of cross-linked multi-layering |
| Conditions | Silanization in ambient or trace-moisture environments |
For procurement in microelectronics, biosensor fabrication, or precision analytical chemistry, the monochloro variant is mandatory to ensure batch-to-batch reproducibility of the surface coating.
Directly leveraging its intermediate steric bulk and hydrophobicity, Chloro(decyl)dimethylsilane is used to manufacture C10 reverse-phase chromatography columns. It provides a retention profile that sits precisely between standard C8 and C18 phases, making it the correct choice for separating moderately hydrophobic compounds where C18 causes excessive retention times and C8 fails to provide adequate resolution [1].
Because its monofunctional nature prevents the uncontrolled polymeric multi-layering seen with trichlorosilanes, this compound is the required precursor for generating highly reproducible, single-molecule-thick hydrophobic baselines on glass or silicon oxide substrates. This is critical in biosensor fabrication where uniform surface topography and a consistent 91° water contact angle are required for subsequent protein or cell adhesion studies [2].
Based on its specific steric cut-off properties, Chloro(decyl)dimethylsilane is applied to mesoporous silicas (like MCM-41) to selectively block or modify pore entrances. This allows materials scientists to precisely tune the accessibility of internal catalytic sites, preventing larger reactant molecules from entering while allowing smaller molecules to pass, a level of control not achievable with shorter C8 or longer C18 chains [3].
Corrosive